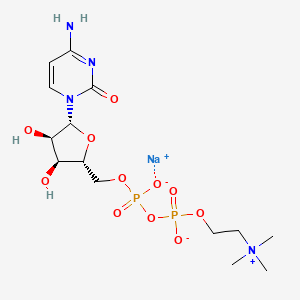

Citicoline (sodium)

Description

Historical Perspective of Citicoline (B1669096) (Sodium) in Biochemical Discovery

The journey of citicoline in the scientific realm began in 1956 when Geiger discovered its ability to aid in the recovery from brain injury in animal models. chemdad.com This initial finding was followed by research in 1957, which further substantiated its role in brain injury recovery. chemdad.com These pioneering studies laid the groundwork for the development and production of citicoline for research and therapeutic exploration, which commenced in Japan in 1961. chemdad.com The pharmacological investigation of compounds for cerebrovascular disorders started in the early 20th century, and citicoline has since become a subject of numerous studies. nih.gov

The Significance of Citicoline (Sodium) as a Biochemical Intermediate

Citicoline is a pivotal molecule in the Kennedy pathway, the primary mechanism for the synthesis of phosphatidylcholine. nih.gov Phosphatidylcholine is a major phospholipid, constituting approximately 50% of the phospholipid content in most eukaryotic cell membranes and is essential for their structural integrity and function. researchgate.net

Upon administration, citicoline is hydrolyzed into its two principal components, choline (B1196258) and cytidine (B196190). chemicalbook.compsu.edu These components can cross the blood-brain barrier, where they are re-synthesized back into citicoline within brain cells. nih.gov This process provides the necessary precursors for several vital biochemical pathways:

Phospholipid Synthesis: The primary role of citicoline is to serve as a precursor for the synthesis of phosphatidylcholine, which is crucial for the repair and maintenance of neuronal membranes. patsnap.comvalencelabs.co This is particularly important in conditions where membrane integrity is compromised, such as in ischemic events or traumatic injuries. patsnap.com

Acetylcholine (B1216132) Synthesis: The choline component of citicoline is a direct precursor to acetylcholine, a key neurotransmitter involved in cognitive processes such as memory and attention. patsnap.comwikipedia.org By supplying choline, citicoline supports the synthesis of acetylcholine, which can be limited when choline availability is low. wikipedia.orgpsu.edu

Modulation of Other Phospholipids (B1166683): Research indicates that citicoline administration can also stimulate the synthesis of other important phospholipids like sphingomyelin (B164518) and cardiolipin (B10847521). patsnap.comcaymanchem.com

Overview of Key Research Areas in Citicoline (Sodium) Biology and Mechanisms

The multifaceted nature of citicoline's biochemical actions has led to its investigation across a wide range of neurological conditions and biological processes. Key research areas include:

Neuroprotection and Membrane Repair: A significant portion of research focuses on citicoline's neuroprotective effects. It is believed to stabilize cell membranes and reduce the production of free radicals. patsnap.comnih.gov In instances of ischemia, citicoline has been shown to attenuate the release of arachidonic acid and the accumulation of ceramide, both of which can be detrimental. caymanchem.com Furthermore, it may reduce the activity of phospholipase A2, an enzyme that can lead to the production of harmful hydroxyl radicals. wikipedia.org

Neurotransmitter Systems: Beyond its role in acetylcholine synthesis, studies suggest that citicoline can modulate other neurotransmitter systems. patsnap.com There is evidence that it may influence dopamine (B1211576) and norepinephrine (B1679862) levels, which are important for mood and executive functions. patsnap.comchemicalbook.com

Traumatic Brain Injury (TBI): The potential of citicoline to mitigate secondary injuries following TBI is another active area of research. nih.govnih.gov Studies have investigated its effects on brain edema and the integrity of the blood-brain barrier. nih.gov Cholinergic agents like citicoline are thought to influence cell-oxygenation cycles and ATP formation, which could indirectly help rebuild cell wall integrity. nih.gov However, clinical trial results have been mixed, with some studies showing no significant difference in outcomes compared to placebo. nih.govresearchgate.net

Cognitive Impairment and Neurodegenerative Diseases: Citicoline has been investigated for its potential to address cognitive decline associated with various conditions, including vascular dementia and Alzheimer's disease. nih.govchemicalbook.comjneuroscience.com Research suggests it may improve memory and attention in patients with cognitive disorders. nih.govjneuroscience.com In the context of Parkinson's disease with mild cognitive impairment, studies have explored its effect on delaying cognitive decline. researchgate.nete-century.us

Glaucoma: A growing body of research is examining the potential of citicoline in managing glaucoma, a neurodegenerative disease of the optic nerve. clinicaltrials.eumdpi.comnih.gov Studies have investigated whether citicoline, administered as eye drops or orally, can help preserve the visual field and protect retinal ganglion cells. clinicaltrials.eumdpi.comnih.gov The proposed mechanisms include reducing glutamate (B1630785) excitotoxicity and oxidative stress. nih.gov

Interactive Data Table: Key Research Areas and Findings

| Research Area | Key Findings | Supporting Evidence |

| Neuroprotection | Stabilizes cell membranes, reduces free radical formation, and attenuates the release of harmful fatty acids. patsnap.comnih.govcaymanchem.com | Preclinical and clinical studies |

| Ischemic Stroke | May improve recovery when given early, but overall efficacy in broad populations is debated. nih.govahajournals.org | Mixed results from clinical trials |

| Traumatic Brain Injury | Potential to reduce secondary injuries like brain edema, but clinical outcomes are inconsistent. nih.govnih.govresearchgate.net | Inconsistent clinical trial data |

| Cognitive Impairment | May improve memory and attention in various cognitive disorders. nih.govjneuroscience.comresearchgate.nete-century.us | Positive results in some studies |

| Glaucoma | Shows potential in preserving visual function and protecting retinal cells. clinicaltrials.eumdpi.comnih.gov | Emerging evidence from clinical trials |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H25N4NaO11P2 |

|---|---|

Molecular Weight |

510.31 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |

InChI Key |

YWAFNFGRBBBSPD-OCMLZEEQSA-M |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Origin of Product |

United States |

Biochemical Metabolism and Integration of Citicoline Sodium

Citicoline (B1669096) (Sodium) as a Precursor in the Kennedy Pathway (CDP-Choline Pathway)

Citicoline, also known as cytidine (B196190) 5'-diphosphocholine (CDP-choline), is a critical intermediate in the de novo synthesis of phosphatidylcholine (PC), a primary component of eukaryotic cell membranes. This biosynthetic route is famously known as the Kennedy pathway, first elucidated by Eugene P. Kennedy and colleagues in the 1950s. wikipedia.orgnih.govnih.gov The Kennedy pathway is the predominant mechanism for PC synthesis in mammalian cells. wikipedia.org PC constitutes approximately 50% of the total phospholipids (B1166683) in most mammalian cell membranes, highlighting the pathway's importance in maintaining membrane structure and function. nih.govnih.gov

Upon administration, citicoline is hydrolyzed into choline (B1196258) and cytidine in the intestine. patsnap.comnih.gov These components are absorbed, cross the blood-brain barrier, and are then resynthesized into citicoline within brain cells. nih.govnewdrugapprovals.org The reformed citicoline then enters the Kennedy pathway to support the synthesis of PC. newdrugapprovals.org This pathway is not only crucial for the structural integrity of cell membranes but also provides precursor molecules for various signaling pathways. nih.gov

The Kennedy pathway consists of a series of enzymatic reactions that ultimately lead to the formation of PC from choline. researchgate.net The pathway is divided into three main enzymatic steps, starting with the phosphorylation of choline and culminating in the synthesis of phosphatidylcholine. wikipedia.orgnih.gov

Choline Phosphorylation and CTP:Phosphocholine (B91661) Cytidylyltransferase (CTP:PCCYT) Activity

The initial step of the Kennedy pathway involves the phosphorylation of choline to form phosphocholine. This reaction is catalyzed by the enzyme choline kinase (CK). wikipedia.orgnih.gov In humans, two isoforms of this enzyme, choline kinase α (CHKα) and choline kinase β (CHKβ), are encoded by separate genes. nih.gov

The subsequent and rate-limiting step in the pathway is the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), also known as choline-phosphate cytidylyltransferase. wikipedia.orgnih.gov This enzyme utilizes cytidine triphosphate (CTP) and phosphocholine as substrates to produce CDP-choline and pyrophosphate. wikipedia.org

The activity of CCT is a critical regulatory point in the synthesis of phosphatidylcholine. nih.gov CCT is an amphitropic enzyme, meaning it can exist as an inactive, soluble form in the cytoplasm or as an active form bound to cellular membranes, such as the endoplasmic reticulum and the nuclear envelope. wikipedia.orgnih.gov Its association with membranes is regulated by the lipid composition of the membrane. When membranes are deficient in PC and enriched in lipids like diacylglycerol or anionic lipids, CCT translocates to the membrane, where it becomes activated. wikipedia.org This mechanism allows the cell to maintain phospholipid homeostasis. nih.gov Studies in HepG2 cells have shown that choline depletion leads to a decrease in soluble CCT activity and a corresponding increase in membrane-bound CCT activity, a process that is reversible upon choline supplementation. scispace.com

Diacylglycerol Cholinephosphotransferase and Phosphatidylcholine Synthesis

The final step in the Kennedy pathway is the synthesis of phosphatidylcholine from CDP-choline and diacylglycerol (DAG). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme cholinephosphotransferase. nih.gov There are two enzymes in humans that can catalyze this reaction: cholinephosphotransferase 1 (CPT1) and choline/ethanolamine phosphotransferase 1 (CEPT1), encoded by the CHPT1 and CEPT1 genes, respectively. nih.gov While CEPT1 is considered responsible for the bulk of PC synthesis, CPT1 may have a more specialized role in the Golgi apparatus. wikipedia.org

These enzymes transfer the phosphocholine head group from CDP-choline to the DAG backbone, forming phosphatidylcholine. wikipedia.orgnih.gov This step is generally not considered rate-limiting unless the availability of DAG is restricted. wikipedia.org

| Step | Reactants | Enzyme | Product | Significance |

| 1 | Choline + ATP | Choline Kinase (CK) | Phosphocholine + ADP | Initial phosphorylation of choline. |

| 2 | Phosphocholine + CTP | CTP:Phosphocholine Cytidylyltransferase (CCT) | CDP-Choline + PPi | Rate-limiting and regulated step. |

| 3 | CDP-Choline + Diacylglycerol (DAG) | Cholinephosphotransferase (CPT/CEPT) | Phosphatidylcholine (PC) + CMP | Final synthesis of phosphatidylcholine. |

Metabolic Flux and Regulation in Phospholipid Biogenesis

The metabolic flux through the Kennedy pathway is tightly regulated to ensure the appropriate levels of phosphatidylcholine for membrane biogenesis and repair. nih.govnih.gov The primary regulatory point is the activity of CTP:phosphocholine cytidylyltransferase (CCT). nih.govnih.gov The translocation of CCT to membranes in response to changes in lipid composition acts as a sensor for the cell's need for PC synthesis. nih.gov

Citicoline administration can influence this metabolic flux by providing an exogenous source of the key intermediate, CDP-choline. nih.gov This can be particularly important in conditions where endogenous synthesis may be compromised, such as during ischemia. nih.govnih.gov Studies have shown that after a stroke, there is a loss of CCT activity, which can be partially restored by citicoline treatment, leading to the restoration of phosphatidylcholine levels. nih.gov

Furthermore, the regulation of the Kennedy pathway is interconnected with other lipid metabolic pathways. The availability of diacylglycerol (DAG), a substrate for the final step, is influenced by other lipid synthesis and degradation pathways. The unique lipid composition of mitochondrial membranes is crucial for their function, and the synthesis of mitochondrial lipids is a highly regulated process. researchgate.net

Interplay of Citicoline (Sodium) with Choline Homeostasis

Choline is an essential nutrient that, in addition to being a precursor for phosphatidylcholine, is also required for the synthesis of the neurotransmitter acetylcholine (B1216132) and the methyl donor betaine. nih.gov Therefore, maintaining choline homeostasis is critical for numerous cellular functions.

Role of Choline Transport Mechanisms in Citicoline (Sodium) Utilization

The utilization of the choline component derived from citicoline is dependent on cellular choline transport mechanisms. Mammalian cells cannot synthesize enough choline de novo and therefore rely on uptake from the diet. wikipedia.org Choline is transported into cells via several mechanisms, including high-affinity, sodium-dependent choline transporters (CHT), low-affinity, sodium-independent organic cation transporters (OCTs), and carnitine/organic cation transporters (OCTNs). wikipedia.org

The efficient uptake of choline into cells, particularly neurons, is crucial for both phosphatidylcholine and acetylcholine synthesis. semanticscholar.org Research suggests that co-overexpression of a heterologous choline transporter can significantly improve the utilization of choline substrates for CDP-choline production. newdrugapprovals.org This highlights the importance of transport mechanisms in the metabolic fate of choline derived from citicoline.

Choline Release and Recycling from Phospholipid Hydrolysis

Choline homeostasis is also maintained through the recycling of choline from the hydrolysis of phospholipids. wikipedia.orgnih.govnih.gov When cellular choline levels are low, or the demand for acetylcholine synthesis is high, choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin (B164518), can be catabolized to release free choline. rakshitdrugspvtltd.com This process is mediated by enzymes called phospholipases. wikipedia.org

However, excessive activation of phospholipases, as seen in conditions like cerebral ischemia, can lead to the breakdown of neuronal membranes. nih.gov Citicoline has been shown to attenuate the activity of certain phospholipases, such as phospholipase A2, thereby reducing the degradation of phosphatidylcholine and preserving membrane integrity. nih.govrakshitdrugspvtltd.com

Conversely, studies have indicated that in excitotoxic neuronal death induced by N-methyl-D-aspartate (NMDA) receptor overactivation, there is an increase in extracellular choline. researchgate.netnih.gov This release of choline appears to be an early event in the excitotoxic process and is associated with an inhibition of phosphatidylcholine synthesis rather than an increase in its degradation. researchgate.netnih.gov In such scenarios, providing exogenous citicoline could help replenish the precursors for PC synthesis and support membrane repair. nih.gov

Contribution of Citicoline (Sodium) to Neurotransmitter Synthesis Pathways

Choline Availability for Acetylcholine Synthesis

Citicoline serves as an essential precursor for the synthesis of acetylcholine, a neurotransmitter critical for cognitive processes such as learning, memory, and attention. cognizin.comwitspower.com The choline component derived from the breakdown of citicoline becomes directly available for the synthesis of acetylcholine in cholinergic neurons. patsnap.comnih.gov This process is particularly significant as the brain preferentially utilizes available choline for acetylcholine production. wikipedia.org

The synthesis of acetylcholine is dependent on the availability of its precursor, choline, which is taken up from the bloodstream into cholinergic neurons via specific transporters. nih.gov Citicoline supplementation effectively increases plasma choline levels, thereby enhancing the substrate pool for acetylcholine synthesis. caringsunshine.com Research suggests that when choline levels are low, neurons may resort to breaking down membrane phospholipids, such as phosphatidylcholine, to produce acetylcholine, a process that could be detrimental to neuronal integrity. alzdiscovery.org By providing an exogenous source of choline, citicoline may help preserve the structural components of cell membranes. alzdiscovery.org

Animal studies have indicated that citicoline may not only directly increase the availability of choline but also indirectly influence acetylcholine metabolism by modulating the expression of proteins relevant to this process. nih.gov For instance, daily administration of citicoline in rats has been shown to enhance the expression of the choline transporter (ChT), which is responsible for delivering choline to neurons that synthesize acetylcholine, and the vesicular acetylcholine transporter (VAChT), which loads acetylcholine into presynaptic vesicles for release. nih.gov

Table 1: Research Findings on Citicoline and Acetylcholine Synthesis

| Research Finding | Organism/Model | Reference |

|---|---|---|

| Serves as a precursor for acetylcholine synthesis. | General | witspower.comcaringsunshine.com |

| Increases plasma choline levels, making more choline available for acetylcholine synthesis. | Humans | nih.govcaringsunshine.com |

| May mitigate the breakdown of membrane phospholipids for acetylcholine production by providing an exogenous source of choline. | General | alzdiscovery.org |

| Enhanced expression of choline transporter (ChT) and vesicular acetylcholine transporter (VAChT) following administration. | Rats | nih.gov |

Modulation of Dopamine (B1211576) and Norepinephrine (B1679862) Levels

Experimental studies have demonstrated that citicoline can influence the levels of catecholaminergic neurotransmitters, specifically dopamine and norepinephrine, in the central nervous system. nih.govnih.gov It has been shown to increase the levels of both dopamine and norepinephrine, which are neurotransmitters involved in mood, attention, and executive function. mindlabpro.commindlabpro.com

The precise mechanisms through which citicoline modulates dopamine and norepinephrine are multifaceted. One proposed mechanism is the enhancement of the activity of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine from its precursor, tyrosine. nih.gov By stimulating this enzyme, citicoline may increase the production of dopamine. nih.gov Furthermore, citicoline appears to increase the density of dopamine receptors, which could help restore function that may be diminished with aging. mindlabpro.com

Table 2: Research Findings on Citicoline's Modulation of Dopamine and Norepinephrine

| Research Finding | Neurotransmitter(s) Affected | Brain Region(s) | Reference |

|---|---|---|---|

| Increases levels in the central nervous system. | Dopamine, Norepinephrine | General CNS | nih.govnih.gov |

| May enhance the activity of the dopamine precursor, tyrosine. | Dopamine | Not specified | mindlabpro.com |

| Appears to increase the density of dopamine receptors. | Dopamine | Not specified | mindlabpro.com |

| Increases levels in the corpus striatum. | Dopamine | Corpus Striatum | nih.gov |

| Increases levels in the cerebral cortex and hypothalamus. | Norepinephrine | Cerebral Cortex, Hypothalamus | nih.gov |

Regulation of Glutamate (B1630785) Transport and Excitotoxicity Pathways

Citicoline has been shown to have a modulatory effect on the glutamate system, which is the primary excitatory neurotransmitter system in the brain. verywellhealth.com While essential for normal brain function, excessive levels of extracellular glutamate can lead to excitotoxicity, a process that can damage and kill neurons and is implicated in various neurological conditions. nih.govnih.gov

Research suggests that citicoline can help lower elevated glutamate levels. nih.govverywellhealth.com One of the proposed mechanisms for this is the enhancement of glutamate uptake by astrocytes, which are glial cells that play a crucial role in clearing excess glutamate from the synaptic cleft. termedia.pl Studies have shown that citicoline can increase the expression of the excitatory amino acid transporter 2 (EAAT2), a key glutamate transporter found on astrocytes. nih.govnih.gov By increasing the activity of this transporter, citicoline may facilitate the removal of excess glutamate from the extracellular space, thereby reducing the risk of excitotoxicity. nih.gov

In addition to promoting glutamate uptake, citicoline has been observed to inhibit the glutamate-induced apoptotic pathway of cell injury. termedia.pl In experimental models of chronic glutamate excitotoxicity, citicoline has demonstrated neuroprotective effects by inhibiting apoptotic changes in motor neurons. termedia.pl This suggests that citicoline may interfere with the downstream signaling cascades that are triggered by excessive glutamate receptor activation and lead to cell death. termedia.pl

Table 3: Research Findings on Citicoline's Regulation of Glutamate Pathways

| Research Finding | Mechanism of Action | Model/System | Reference |

|---|---|---|---|

| Lowers elevated glutamate levels. | General | Not specified | nih.govverywellhealth.com |

| May increase astrocytic glutamate uptake. | Increased Glutamate Transport | Cultured rat astrocytes | termedia.pl |

| Increases the expression of the EAAT2 glutamate transporter. | Increased Glutamate Transport | Cultured rat astrocytes | nih.gov |

| Inhibits the glutamate-induced apoptotic pathway of cell injury. | Anti-apoptotic | In vitro model of chronic excitotoxicity | termedia.pl |

| Protects against glutamate-induced neuronal cell death. | Neuroprotection | Cerebellar granule cells, motor neurons |

Cellular and Molecular Mechanisms of Action of Citicoline Sodium

Modulation of Cellular Membrane Dynamics and Integrity

Citicoline (B1669096) plays a pivotal role in maintaining the structural and functional integrity of cellular membranes, particularly neuronal membranes. naturalmedicinejournal.comnih.gov

Citicoline is integral to the biosynthesis of structural phospholipids (B1166683) in neuronal membranes. nih.govfrontiersin.org It serves as a precursor for the synthesis of phosphatidylcholine (PtdCho), a key phospholipid essential for membrane integrity and function. wikipedia.orgnaturalmedicinejournal.compatsnap.com The synthesis of PtdCho from choline (B1196258) is a fundamental biochemical process, and the formation of citicoline is the rate-limiting step. musculoskeletalkey.comnaturalmedicinejournal.com

In conditions such as cerebral ischemia, phospholipid metabolism is impaired. naturalmedicinejournal.comaustinpublishinggroup.com Citicoline administration can enhance the resynthesis of phospholipids, thereby protecting the integrity of neurons. naturalmedicinejournal.com It achieves this by increasing the plasma levels of choline and cytidine (B196190), which are the building blocks for restoring neuronal membrane integrity. musculoskeletalkey.comaustinpublishinggroup.com Studies have shown that citicoline can partially restore PtdCho levels following ischemic events. wikipedia.orgnih.govahajournals.org This restoration is attributed to both an increase in synthesis and the prevention of phospholipase A2 activation, which is responsible for phospholipid breakdown. wikipedia.orgahajournals.org

Research using phosphorus magnetic resonance spectroscopy has demonstrated that citicoline supplementation enhances frontal lobe bioenergetics and improves phospholipid membrane turnover. musculoskeletalkey.comresearchgate.net This effect is particularly prominent in the frontal lobe, a brain region crucial for memory and attention. musculoskeletalkey.com

Table 1: Effect of Citicoline on Phospholipid Levels after Transient Cerebral Ischemia

| Phospholipid | Change after Ischemia | Effect of Citicoline Treatment |

| Phosphatidylcholine (PtdCho) | Significant Decrease | Significant Restoration ahajournals.org |

| Sphingomyelin (B164518) | Significant Decrease | Significant Restoration ahajournals.org |

| Cardiolipin (B10847521) | Significant Decrease | Significant Restoration ahajournals.org |

| Phosphatidylinositol | Decrease | No Significant Effect ahajournals.org |

| Phosphatidylserine | Decrease | No Significant Effect ahajournals.org |

Source: Data compiled from studies on transient cerebral ischemia. ahajournals.org

Citicoline has been observed to influence the fluidity of neuronal membranes. In aging animals, chronic administration of citicoline led to an increase in brain membrane fluidity. nih.gov This increased fluidity may be linked to the partial recovery of dopamine (B1211576) and acetylcholine (B1216132) receptor function that is typically reduced with age. nih.gov The enhanced membrane fluidity can improve cell signaling and the function of membrane-bound receptors. bodybio.co.uk

Citicoline demonstrates a neuroprotective effect by preserving key phospholipids within cellular membranes beyond just phosphatidylcholine. wikipedia.orgspandidos-publications.com It has been shown to preserve cardiolipin, a phospholipid exclusively found in the inner mitochondrial membrane and crucial for mitochondrial function. wikipedia.orgmusculoskeletalkey.comspandidos-publications.com By maintaining cardiolipin levels, citicoline helps to preserve the integrity and function of mitochondria. musculoskeletalkey.comfrontiersin.org

Influence on Bioenergetic Pathways and Mitochondrial Function

Citicoline has a significant impact on cellular energy metabolism and the function of mitochondria, the powerhouses of the cell. spandidos-publications.comfrontiersin.org

Citicoline has been shown to enhance brain bioenergetics. frontiersin.org Studies using phosphorus magnetic resonance spectroscopy revealed that citicoline supplementation in humans led to significant increases in phosphocreatine (B42189) and beta-nucleoside triphosphates, which are predominantly ATP in the brain. researchgate.net This indicates an improvement in energy reserves.

In the context of influenza infection, which can impair mitochondrial function, citicoline treatment was found to restore the basal oxygen consumption rate and ATP synthesis in alveolar type II cells. nih.govatsjournals.org While the infection caused a shift towards glycolysis for ATP production, citicoline restored ATP production through oxidative phosphorylation (OXPHOS) to pre-infection levels. nih.govatsjournals.org This suggests that citicoline can correct impaired mitochondrial respiration. nih.gov

Table 2: Impact of Citicoline on Frontal Lobe Bioenergetics

| Metabolite | Percentage Change with Citicoline |

| Phosphocreatine | +7% |

| Beta-nucleoside triphosphates (mainly ATP) | +14% |

| Ratio of phosphocreatine to inorganic phosphate (B84403) | +32% |

Source: Data from a study using phosphorus magnetic resonance spectroscopy. researchgate.net

Mitochondrial membrane potential is crucial for maintaining the capacity for oxidative phosphorylation. atsjournals.org In models of influenza infection where mitochondrial membrane potential was found to be lower in alveolar type II cells, daily treatment with citicoline prevented this mitochondrial depolarization. atsjournals.org This preservation of mitochondrial membrane potential is a likely contributor to citicoline's positive effects on OXPHOS. atsjournals.org Furthermore, in a monocytic cell line, while the mitophagy inducer CCCP initially reduced mitochondrial membrane potential, longer incubation periods led to an increase, and citicoline treatment was shown to reverse the decrease in mitochondrial mass caused by mitophagy induction. yok.gov.tr

Restoration of Membrane ATPase Activity (e.g., Na+/K+-ATPase, Mitochondrial ATPase)

Citicoline (sodium) plays a crucial role in maintaining cellular homeostasis and energy metabolism by restoring the activity of key membrane-bound enzymes, particularly Na+/K+-ATPase and mitochondrial ATPase. nih.govaustinpublishinggroup.com These enzymes are vital for neuronal function and are often impaired under pathological conditions such as ischemia, trauma, and neurodegeneration. nih.govnih.gov

The enzyme Na+/K+-ATPase is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, a process essential for nerve impulse transmission and the regulation of cell volume. In conditions like cerebral edema, the activity of Na+/K+-ATPase is significantly reduced. nih.gov Experimental models have consistently demonstrated that citicoline can counteract this deficit. nih.govnih.govnih.gov Studies on cryogenic brain edema in rats and ultraviolet-induced brain edema in cats have shown that citicoline administration corrects the disturbed enzymatic activity of Na+/K+-ATPase, which in turn facilitates the reabsorption of the edema. nih.govresearchgate.net This restorative effect is a key component of its neuroprotective action. nih.govinovatus.esnih.gov

Similarly, citicoline has been shown to restore the activity of mitochondrial ATPase. nih.govnih.govaging-us.comopensciencepublications.com This enzyme is integral to the process of oxidative phosphorylation, the primary mechanism for ATP synthesis within the cell. Mitochondrial dysfunction and the consequent decline in ATP production are hallmarks of cellular injury. By restoring mitochondrial ATPase activity, citicoline helps to preserve cellular energy metabolism, which is critical for cell survival and function. opensciencepublications.comdovepress.com This effect has been observed in various experimental models, including traumatic brain injury and cerebral ischemia. nih.govnih.gov For instance, in a model of cryogenic lesion in rabbits, citicoline treatment led to a significant restoration of both mitochondrial ATPase and membranous Na+/K+-ATPase activity. nih.gov

The table below summarizes key preclinical findings on citicoline's effect on ATPase activity.

| Experimental Model | Insult/Condition | Key Findings on ATPase Activity | Source |

| Rabbits (~2.5 Kg) | Cryogenic lesion | Significant restoration of mitochondrial ATPase and membranous Na+/K+-ATPase activity. | nih.gov |

| Dogs | Spinal cord injury by impact | Counteracted the significant decrease in Na+/K+-ATPase and Mg++-ATPase activity. | nih.gov |

| Cats | Ultraviolet-induced brain edema | Corrected disturbed enzymatic activity of Na+/K+-ATPase and mitochondrial-ATPase. | nih.gov |

| General Hypoxia/Ischemia | Hypoxic and ischemic conditions | Restores the activity of mitochondrial ATPase and membrane Na+/K+ATPase. | nih.govdovepress.com |

Mechanisms of Antioxidant Activity

Citicoline exhibits significant antioxidant properties, protecting cells from damage induced by oxidative stress. turkjps.orgopenveterinaryjournal.com This protection is achieved through a multi-faceted approach that includes bolstering the cell's own antioxidant defenses, preventing the degradation of membrane lipids, and directly inhibiting the formation of harmful reactive oxygen species.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione (B108866), SOD, CAT, GPx)

A primary mechanism of citicoline's antioxidant action is the enhancement of the brain's endogenous antioxidant defense systems. nih.gov It has been shown to stimulate the synthesis of glutathione (GSH), a critical intracellular antioxidant, and to increase the activity of glutathione reductase, the enzyme that regenerates GSH from its oxidized state. nih.govinovatus.esnih.govangelfire.com Studies on transient cerebral ischemia demonstrated that citicoline treatment significantly increased total glutathione levels and glutathione reductase activity. angelfire.com

Furthermore, citicoline administration has been found to increase the activity of other key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). brieflands.comnih.govuad.ac.id In a study on lead-induced oxidative injury in PC12 cells, pretreatment with citicoline significantly increased the levels of CAT, SOD, and GSH compared to lead-treated cells. researchgate.net Similarly, in a mouse model of sodium arsenite-induced nephrotoxicity, citicoline co-treatment significantly increased the activity of GPx, SOD, and CAT. brieflands.com This upregulation of antioxidant enzymes enhances the cell's capacity to neutralize harmful free radicals. turkishneurosurgery.org.tr

The table below presents findings from a study investigating the effect of citicoline on antioxidant enzyme levels in lead-treated PC12 cells.

| Enzyme/Molecule | Condition | Effect of Citicoline | Source |

| Catalase (CAT) | Lead-treated PC12 cells | Significantly increased CAT levels compared to the lead-treated group. | researchgate.net |

| Superoxide Dismutase (SOD) | Lead-treated PC12 cells | Significantly increased SOD levels compared to the lead-treated group. | researchgate.net |

| Reduced Glutathione (GSH) | Lead-treated PC12 cells | Significantly increased GSH levels compared to the lead-treated group. | researchgate.net |

Attenuation of Lipid Peroxidation Processes

Citicoline effectively attenuates lipid peroxidation, the process by which free radicals damage lipids within cell membranes, leading to loss of membrane integrity and cell death. nih.govinovatus.esnih.govturkjps.org This protective effect is closely linked to its ability to preserve membrane phospholipids and inhibit the enzymes that break them down, such as phospholipase A2. inovatus.esnih.gov By preventing the activation of phospholipase A2, citicoline reduces the release of arachidonic acid, a key substrate for reactions that generate free radicals and promote lipid peroxidation. angelfire.com

The reduction in lipid peroxidation is often measured by decreased levels of malondialdehyde (MDA), a primary byproduct of this damaging process. turkjps.orgnih.gov In a model of cisplatin-induced peripheral neuropathy, citicoline treatment significantly reduced MDA levels. turkjps.org Likewise, in rats exposed to the neurotoxin trimethyltin, citicoline administration prevented oxidative stress by decreasing brain MDA levels. nih.govuad.ac.id

Inhibition of Reactive Oxygen Species (ROS) Formation

Citicoline directly contributes to the reduction of oxidative stress by inhibiting the formation of reactive oxygen species (ROS). frontiersin.orgmedchemexpress.commedchemexpress.com ROS, such as hydroxyl radicals (OH•), are highly reactive molecules that can cause widespread damage to cellular components. The neuroprotective action of citicoline is partly due to its ability to diminish the generation of these species. turkjps.org

A key mechanism for this inhibition is the attenuation of phospholipase A2 stimulation following events like cerebral ischemia. nih.gov The oxidative metabolism of arachidonic acid, which is released by phospholipase A2, is a major source of ROS. nih.gov Research in a gerbil model of transient forebrain ischemia showed that citicoline significantly attenuated the generation of hydroxyl radicals. nih.gov Further studies have confirmed that citicoline treatment leads to a significant reduction in ROS levels in various cell types, including neomycin-challenged cochlear hair cells and retinal pigment epithelial cells in an in-vitro model of age-related macular degeneration. nih.govfrontiersin.org

Molecular Basis of Anti-apoptotic Effects

Citicoline exerts potent anti-apoptotic effects, interfering with the programmed cell death pathways that are often activated in response to injury and disease. nih.govnih.govfrontiersin.orgmedchemexpress.com This action is fundamental to its neuroprotective capacity, helping to preserve neuronal populations in conditions like cerebral ischemia and neurodegeneration. nih.govfrontiersin.org

Disruption of Mitochondria-Dependent Cell Death Mechanisms

A significant aspect of citicoline's anti-apoptotic action is its ability to disrupt mitochondria-dependent cell death mechanisms, also known as the intrinsic apoptotic pathway. frontiersin.orgfrontiersin.org This pathway is triggered by cellular stress, leading to increased mitochondrial membrane permeability and the release of pro-apoptotic factors into the cytoplasm. nih.gov

Citicoline has been shown to modulate the expression and activity of key proteins in this pathway. In transmitochondrial AMD RPE cybrid cells, citicoline treatment caused the downregulation of pro-apoptotic genes such as BAX, Caspase-3, and Caspase-9. nih.gov BAX is a protein that, upon activation, promotes the permeabilization of the mitochondrial outer membrane, a critical step in apoptosis. nih.gov By downregulating BAX, citicoline helps to maintain mitochondrial integrity.

This preservation of mitochondrial function prevents the release of cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a pivotal event that leads to the activation of a cascade of executioner enzymes called caspases, including caspase-9 and caspase-3, which dismantle the cell. nih.gov Animal models have shown that citicoline can lower the expression of the active forms of caspase-9 and caspase-3, thereby halting the progression of apoptosis. frontiersin.org Additionally, citicoline may interact with other mitochondria-associated proteins, such as CIDE-B, which can induce apoptosis by disrupting mitochondrial membrane potential and promoting ROS production. mmu.ac.uk

Modulation of Pro-apoptotic and Anti-apoptotic Gene Expression (e.g., Caspases, Bax, Bcl-2)

Citicoline (sodium) demonstrates a significant capacity to influence programmed cell death, or apoptosis, by modulating the expression of key genes that either promote or inhibit this process. This action is critical for neuroprotection, as it helps to shift the balance towards cell survival. Research across various models, including neuronal injury and retinal damage, has consistently shown that citicoline can suppress pro-apoptotic genes while enhancing anti-apoptotic ones. frontiersin.orgfrontiersin.org

A primary target of citicoline's anti-apoptotic action is the caspase family of proteases, which are central to the execution of the apoptotic program. Citicoline treatment has been found to significantly decrease the expression and activity of key initiator caspases like Caspase-9 and executioner caspases such as Caspase-3. frontiersin.orgresearchgate.netmmu.ac.uknih.gov By reducing the activation of these enzymes, citicoline effectively halts the cascade of events that leads to cell dismantling. For instance, in models of age-related macular degeneration, citicoline treatment downregulated Caspase-3 and Caspase-9 gene expression significantly. researchgate.net

Furthermore, citicoline regulates the Bcl-2 family of proteins, which are pivotal in controlling the mitochondrial pathway of apoptosis. This family includes pro-apoptotic members like Bax and anti-apoptotic members such as Bcl-2. Bax facilitates apoptosis by promoting the release of cytochrome c from mitochondria, whereas Bcl-2 inhibits this process. frontiersin.orgfrontiersin.org Studies have shown that citicoline decreases the expression of the pro-apoptotic Bax gene and increases the expression of the anti-apoptotic Bcl-2 gene. frontiersin.orgfrontiersin.orgfrontiersin.org This alteration of the Bax/Bcl-2 ratio is a crucial factor in preventing apoptosis and promoting cell survival. frontiersin.orgfrontiersin.org

Table 1: Research Findings on Citicoline's Modulation of Apoptotic Genes

| Gene/Protein | Type | Effect of Citicoline Treatment | Percentage Change (where reported) | Model/Context |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Decreased expression | 28.6% decrease | AMD RPE cybrid cells researchgate.net |

| Caspase-3 | Pro-apoptotic | Decreased expression/activation | 77.2% decrease | AMD RPE cybrid cells researchgate.net |

| Caspase-9 | Pro-apoptotic | Decreased expression/activation | 37.2% decrease | AMD RPE cybrid cells researchgate.net |

| Bcl-2 | Anti-apoptotic | Increased expression | Not specified | Neuronal cells, retinal cells frontiersin.orgfrontiersin.orgfrontiersin.org |

Molecular Basis of Anti-inflammatory Effects (at the cellular pathway level)

The anti-inflammatory properties of citicoline are attributed to its ability to interfere with fundamental cellular pathways that drive inflammatory responses. While research is ongoing, evidence points to citicoline's role in modulating cytokine and chemokine signaling and regulating the critical NF-κB pathway. researchgate.netresearchgate.net

Modulation of Cytokine and Chemokine Signaling (Hypothetical, needs specific research)

Cytokines and chemokines are small signaling proteins that orchestrate the inflammatory response by recruiting and activating immune cells. mdpi.comtermedia.plclevelandclinic.org It is hypothesized that citicoline helps to quell inflammation by reducing the production of pro-inflammatory cytokines. researchgate.netresearchgate.net Studies have shown that citicoline treatment can lead to reduced levels of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). researchgate.netopenveterinaryjournal.com The precise mechanisms by which citicoline modulates the complex signaling cascades (such as JAK-STAT or MAPK pathways) that are triggered by these cytokines are an area requiring more specific investigation. mdpi.comtandfonline.com However, its ability to decrease the production of these signaling molecules is a key aspect of its anti-inflammatory profile. researchgate.netopenveterinaryjournal.com

Regulation of NF-κB Pathway (Hypothetical, needs specific research)

The Nuclear Factor-kappa B (NF-κB) pathway is considered a master regulator of inflammation, controlling the expression of a multitude of pro-inflammatory genes. researchgate.net A significant component of citicoline's anti-inflammatory effect is thought to be its ability to inhibit the NF-κB pathway. researchgate.netresearchgate.netopenveterinaryjournal.com In its inactive state, NF-κB is held in the cell's cytoplasm by an inhibitory protein. Inflammatory stimuli trigger the degradation of this inhibitor, allowing NF-κB to move to the nucleus and switch on the transcription of inflammatory genes. researchgate.net It is proposed that citicoline interferes with this activation, thereby blocking the production of a wide array of inflammatory molecules. researchgate.netresearchgate.netopenveterinaryjournal.com For example, in models of γ-radiation-induced inflammation, citicoline was shown to suppress the NF-κB signaling pathway. tandfonline.com While the hypothesis is strong, further detailed molecular research is needed to pinpoint the exact interactions between citicoline and the components of the NF-κB pathway. researchgate.netnih.gov

Neurotrophic Factor Signaling Pathway Modulation (at the mechanistic level)

Citicoline also appears to exert its neuroprotective effects by modulating signaling pathways associated with neurotrophic factors, which are proteins essential for the survival, growth, and function of neurons. mdpi.combiomedpharmajournal.org This modulation is significantly linked to its influence on the expression and activity of Sirtuin 1 (SIRT1). dovepress.comresearchgate.net

Sirtuin 1 (SIRT1) Expression and Activity Modulation

Sirtuin 1 (SIRT1) is a crucial protein deacetylase involved in cellular stress resistance, metabolism, and longevity. dovepress.comfrontiersin.org In the nervous system, SIRT1 is a key player in promoting neuronal survival and plasticity. dovepress.comnih.govresearchgate.net Research has demonstrated that citicoline treatment can increase the expression and activity of SIRT1. dovepress.comresearchgate.net This upregulation of SIRT1 is strongly linked to the neuroprotection offered by citicoline. researchgate.net Increased SIRT1 activity has several beneficial downstream effects; for example, it can deacetylate and inactivate the NF-κB complex, contributing to the anti-inflammatory effects of citicoline. dovepress.comfrontiersin.org Furthermore, SIRT1 activation is associated with a decrease in pro-apoptotic factors. frontiersin.org The ability of citicoline to act as a SIRT1 activator by up-regulating its expression is a key mechanism underlying its neuroprotective properties in conditions like experimental stroke. researchgate.netfrontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Citicoline (sodium) |

| Caspase-3 |

| Caspase-9 |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Nuclear Factor-kappa B (NF-κB) |

Preclinical Research Paradigms and Model Systems for Citicoline Sodium Investigations

In Vivo Animal Models for Systemic Biological Response

In vivo animal models are indispensable for understanding the systemic biological response to citicoline (B1669096), including its pharmacokinetics, efficacy in complex disease states, and effects on functional outcomes.

Rodent models of ischemic insult are the most widely used in vivo systems for evaluating the neuroprotective effects of citicoline. mdpi.comtandfonline.com These models mimic the pathological conditions of stroke and allow researchers to assess the compound's ability to reduce brain damage and improve functional recovery.

In models of focal cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO), citicoline has been shown to reduce infarct volume. tandfonline.comahajournals.org A meta-analysis of 14 experimental studies on ischemic stroke involving 522 animals confirmed that citicoline reduced infarct volume in both permanent and transient ischemia models. tandfonline.com It has also been reported to attenuate brain edema and stabilize the blood-brain barrier in a rat model of temporary MCA ischemia. tandfonline.com

In the context of intracerebral hemorrhage (ICH), a model induced by collagenase injection in mice has been utilized. ahajournals.orgnih.govahajournals.org In this model, treatment with citicoline was found to significantly improve functional neurological outcomes and reduce the volume of ischemic injury surrounding the hematoma. ahajournals.orgnih.govahajournals.org This was achieved without altering the size of the hematoma itself, suggesting a direct protective effect on the surrounding brain tissue. ahajournals.orgnih.gov

Table 3: Efficacy of Citicoline in Rodent Models of Ischemic Insult

| Model | Species | Key Findings |

| Focal Cerebral Ischemia (MCAO) | Rat | Reduced infarct volume, attenuated brain edema, and stabilized the blood-brain barrier. tandfonline.com |

| Embolic Stroke Model | Rat | Combination with rtPA significantly reduced infarct size. ahajournals.orgahajournals.org |

| Intracerebral Hemorrhage (Collagenase injection) | Mouse | Improved neurological outcome and reduced the volume of surrounding ischemic injury. ahajournals.orgnih.govahajournals.org |

Models of Neuroinflammation and Neurodegeneration

Citicoline (sodium), also known as cytidine (B196190) 5'-diphosphocholine (CDP-choline), has been extensively studied in various preclinical models of neuroinflammation and neurodegeneration. nih.govsigg.it These models are crucial for understanding the compound's potential therapeutic mechanisms.

In the context of neuroinflammation, citicoline has demonstrated protective effects. For instance, it has been shown to reduce microvascular permeability during experimental endotoxemia. neurologia.com The compound's anti-inflammatory properties are attributed to its ability to stabilize cell membranes, inhibit the release of excess glutamate (B1630785), and reduce the production of free radicals and inflammatory cytokines. researchgate.net Studies have indicated that citicoline can decrease the activity of microglia and block the activation of NF-κB, a key regulator of inflammation. researchgate.net In vitro research has further revealed that citicoline can lower the gene expression of pro-inflammatory cytokines like IL-6 and TNFα while promoting the expression of brain-derived neurotrophic factor (BDNF), thereby mitigating neuroinflammation and oxidative stress. researchgate.net

Preclinical investigations into neurodegenerative conditions have also shown promising results for citicoline. nih.gov It has been evaluated in models of Alzheimer's disease (AD), Parkinson's disease, and glaucoma, which is now considered a neurodegenerative disorder affecting the entire central visual pathway. nih.govtorvergata.it In animal models of AD, citicoline has shown potential benefits. torvergata.it For Parkinson's disease, it is suggested that citicoline's ability to stimulate the dopaminergic system may improve motor responses. semanticscholar.org

Glaucoma models have been a significant area of research for citicoline. nih.gov In rats with chronically elevated intraocular pressure, oral citicoline treatment was associated with reduced degradation of visual acuity without lowering the pressure itself, suggesting a direct neuroprotective effect. drugs.com This neuroprotection in glaucoma models may be linked to its capacity to modulate phospholipid homeostasis, redox balance, mitochondrial function, and neurotransmission. alzdiscovery.org In experimental models of retinal degeneration, citicoline administration was linked to improved viability and delayed degeneration of retinal ganglion cells (RGCs) by decreasing levels of the pro-apoptotic protein Bcl-2. torvergata.it Furthermore, in vitro studies have shown that citicoline can protect retinal cell cultures from apoptosis induced by high glucose and glutamate excitotoxicity. torvergata.it

The neuroprotective actions of citicoline are believed to be multifactorial. torvergata.it It is thought to work by increasing the synthesis of phosphatidylcholine, a primary component of neuronal membranes, and enhancing the production of other membrane phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and phosphatidylserine, which aids in the repair and regeneration of axons and synapses. sigg.it Additionally, citicoline may inhibit apoptosis (programmed cell death) associated with cerebral ischemia and various neurodegenerative models. dovepress.comnih.gov It achieves this by reducing the activity of caspases, enzymes that play a crucial role in apoptosis. nih.gov

Table 1: Summary of Preclinical Findings for Citicoline in Neuroinflammation and Neurodegeneration Models

| Model Type | Model System | Key Findings | References |

|---|---|---|---|

| Neuroinflammation | Experimental Endotoxemia | Reduced microvascular permeability. | neurologia.com |

| Neuroinflammation | In vitro cell cultures | Decreased gene expression of IL-6 and TNFα; Increased BDNF expression. | researchgate.net |

| Neurodegeneration | Glaucoma (in vivo) | Reduced degradation of visual acuity; Delayed RGC degeneration. | drugs.comalzdiscovery.org |

| Neurodegeneration | Retinal Degeneration (in vitro) | Protected retinal cells from glutamate- and high glucose-induced apoptosis. | torvergata.it |

| Neurodegeneration | General | Inhibits apoptosis by reducing caspase activity. | dovepress.comnih.govnih.gov |

Models of Traumatic Brain and Spinal Cord Injury

Citicoline has been evaluated in a variety of preclinical models of traumatic brain injury (TBI) and spinal cord injury (SCI), demonstrating significant neuroprotective properties. nih.govalzdiscovery.orgmdpi.com These studies have utilized different experimental setups to mimic the complex pathological cascades that occur following trauma to the central nervous system.

In TBI models, citicoline has been shown to be effective in mitigating secondary injuries that arise after the initial trauma. nih.gov One of the key mechanisms identified is its ability to reduce cerebral edema and the breakdown of the blood-brain barrier (BBB). mdpi.comnih.gov For instance, in a model of ultraviolet-induced brain edema in cats, citicoline was able to correct disturbed enzymatic activity and reduce the extent of the edema. nih.govencyclopedia.pub Similarly, in a rat model of closed head injury, citicoline administration led to a decrease in brain edema and BBB permeability. mdpi.com This was accompanied by an enhancement of antioxidant enzyme activities, such as superoxide (B77818) dismutase, and a reduction in markers of oxidative stress like malondialdehyde. mdpi.com

Furthermore, citicoline has been found to improve neurological function and survival in TBI models. mdpi.com In a controlled cortical impact model in rats, citicoline protected hippocampal neurons from damage, decreased the volume of cortical contusion, and improved neurological recovery. neurologia.com Studies have also shown that citicoline can attenuate post-traumatic deficits in spatial memory, which is partly attributed to the restoration of cholinergic transmission. neurologia.com

With regard to spinal cord injury, preclinical evidence also supports the neuroprotective effects of citicoline. alzdiscovery.orgresearchgate.net In a weight-drop induced SCI model in rats, intraperitoneal administration of citicoline shortly after the trauma significantly reduced lipid peroxidation, a marker of oxidative damage, and improved motor function. nih.gov The efficacy of citicoline in this model was found to be comparable to that of methylprednisolone (B1676475) in terms of behavioral and neuroanatomical recovery. researchgate.net Repeated doses of citicoline have been shown to prevent tissue damage associated with spinal cord shock in the acute phase. researchgate.net The protective mechanism in SCI is thought to involve the inhibition of caspase pathways and an increase in anti-apoptotic proteins. researchgate.net

Table 2: Effects of Citicoline in Preclinical Models of Traumatic Injury

| Injury Model | Animal Model | Key Outcomes | References |

|---|---|---|---|

| Traumatic Brain Injury (TBI) | Rat (Closed Head Injury) | Decreased brain edema and blood-brain barrier permeability; Improved neurological function. | mdpi.com |

| Traumatic Brain Injury (TBI) | Rat (Controlled Cortical Impact) | Protected hippocampal neurons; Decreased contusion volume; Improved neurological recovery. | neurologia.com |

| Traumatic Brain Injury (TBI) | Cat (Ultraviolet-induced Edema) | Reduced cerebral edema; Corrected enzymatic activity. | nih.govencyclopedia.pub |

| Spinal Cord Injury (SCI) | Rat (Weight-drop) | Reduced lipid peroxidation; Improved motor scores. | nih.gov |

| Spinal Cord Injury (SCI) | Rat (Ischemic Lesion) | Inhibition of caspase pathways; Increased anti-apoptotic proteins. | researchgate.net |

Methodologies for Compound Administration in Animal Research and Experimental Design

The administration of citicoline in preclinical animal research has been carried out through various routes, with the choice often depending on the experimental model and research question. neurologia.comnih.govahajournals.org Common routes of administration include oral, intravenous (IV), and intraperitoneal (IP). neurologia.comdovepress.comnih.gov Oral administration is noted for its high bioavailability, which is nearly equivalent to the intravenous route. nih.gov Following administration, citicoline is hydrolyzed into its main components, cytidine and choline (B1196258), which are then widely distributed throughout the body and cross the blood-brain barrier to be incorporated into the phospholipid fraction of neuronal membranes. nih.gov

Experimental designs in preclinical studies of citicoline often involve dividing animals into different treatment groups. For example, in a study investigating chronic hypoperfusion in rats, animals were split into immediate and delayed treatment groups to assess the effects of citicoline at different stages of the condition. ahajournals.org The immediate treatment group received citicoline for 21 days following the occlusion of the bilateral common carotid arteries, while the delayed treatment group received the compound after a certain period of disease progression. ahajournals.org

In studies focusing on traumatic brain injury, the experimental design typically includes a sham-operated group, a trauma group receiving a vehicle, and a trauma group treated with citicoline. neurologia.comnih.gov For instance, in a rat model of TBI, citicoline or saline was injected intraperitoneally twice, immediately post-injury and again 6 hours later. nih.gov In a spinal cord injury model, citicoline was administered intraperitoneally just 5 minutes after the induction of trauma. nih.gov

The design of these studies is crucial for determining the efficacy of citicoline. A meta-analysis of preclinical stroke models revealed that the neuroprotective effect of citicoline was more pronounced with multiple-dose administration compared to a single dose. nih.gov This highlights the importance of the dosing regimen in experimental design.

Table 3: Administration and Experimental Design in Citicoline Preclinical Research

| Research Area | Animal Model | Administration Route | Experimental Design Feature | References |

|---|---|---|---|---|

| Chronic Hypoperfusion | Rat | Not Specified | Immediate vs. Delayed Treatment Groups | ahajournals.org |

| Traumatic Brain Injury | Rat | Intraperitoneal (IP) | Treatment administered immediately and 6 hours post-injury. | nih.gov |

| Traumatic Brain Injury | Rat | Intraperitoneal (IP) | Sham, Vehicle, and Citicoline-treated groups. | neurologia.com |

| Spinal Cord Injury | Rat | Intraperitoneal (IP) | Treatment administered 5 minutes post-trauma. | nih.gov |

| Stroke (Meta-analysis) | Various | Not Specified | Comparison of single vs. multiple-dose administration. | nih.gov |

Advanced Imaging Techniques in Preclinical Research

Magnetic Resonance Spectroscopy (MRS) for Metabolic Profiling

Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that has been employed in preclinical studies to investigate the metabolic effects of citicoline in the brain. researchgate.netheraldopenaccess.usd-nb.info This advanced methodology allows for the in vivo quantification of various metabolites, providing insights into cellular metabolism and membrane synthesis.

In the context of citicoline research, phosphorus MRS (³¹P-MRS) has been particularly valuable. researchgate.net Studies using ³¹P-MRS have demonstrated that oral citicoline administration can increase the levels of phosphodiesters in the brains of older subjects. researchgate.net Phosphodiesters are breakdown products of phospholipids and their increase is thought to reflect an enhancement in phospholipid synthesis. Specifically, an increase in glycerophosphocholine and glycerophosphoethanolamine (B1239297) has been observed, which is consistent with the hypothesis that citicoline stimulates the synthesis of phosphatidylcholine, a key component of cell membranes. researchgate.net

Proton MRS (¹H-MRS) has also been utilized to measure changes in brain chemistry following citicoline supplementation. researchgate.net For example, ¹H-MRS has been used to detect increased levels of choline-containing compounds in the brain after oral administration of citicoline. researchgate.net This is significant as choline is a precursor for both phosphatidylcholine and the neurotransmitter acetylcholine (B1216132).

These MRS studies provide in vivo evidence that supports the proposed mechanisms of action of citicoline, namely its role in promoting the synthesis and repair of neuronal membranes. dovepress.com The ability to non-invasively monitor these metabolic changes in the brain makes MRS a powerful tool in the preclinical evaluation of citicoline and other neuroprotective compounds.

Table 4: Application of MRS in Preclinical Citicoline Research

| MRS Technique | Subject/Model | Key Metabolic Finding | Implication | References |

|---|---|---|---|---|

| ³¹P-MRS | Healthy Older Humans | Increased brain phosphodiesters (glycerophosphocholine, glycerophosphoethanolamine). | Enhanced phospholipid synthesis and membrane turnover. | researchgate.net |

| ¹H-MRS | Healthy Older and Younger Humans | Increased plasma choline levels. | Increased availability of choline for phospholipid and acetylcholine synthesis. | researchgate.net |

| General MRS | Animal Models of Brain Aging | Improved energetic cerebral metabolism. | Enhanced brain function and cognitive performance. | researchgate.net |

Positron Emission Tomography (PET) for Metabolic Tracing (General academic model, not specific to provided snippets)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can be used in preclinical research to trace metabolic pathways in vivo. bruker.com By using radiolabeled molecules, known as tracers, PET allows for the quantitative assessment of biological processes at the cellular and molecular level. frontiersin.org While specific PET studies focusing on citicoline were not detailed in the provided snippets, the general academic model of PET for metabolic tracing is highly relevant to understanding its mechanism of action.

A common PET tracer used in metabolic studies is [¹⁸F]FDG, a glucose analog, which measures glucose metabolism. bruker.com Given that citicoline has been shown to increase cerebral metabolism, nih.gov [¹⁸F]FDG-PET could be employed in preclinical models to investigate whether citicoline administration alters glucose uptake and utilization in the brain, particularly in conditions like ischemia or neurodegeneration where metabolism is compromised.

Another potential application of PET in citicoline research would be to use radiolabeled choline, such as [¹¹C]choline. frontiersin.org Since citicoline is a precursor to choline, [¹¹]choline-PET could be used to trace the incorporation of choline into phospholipids within neuronal membranes. This would provide direct in vivo evidence of citicoline's role in enhancing membrane synthesis and repair, a key aspect of its neuroprotective effects. sigg.it By tracking the distribution and uptake of [¹¹C]choline in the brain following citicoline administration, researchers could gain a more detailed understanding of its pharmacodynamics.

Dynamic PET imaging, which tracks the uptake of a radiotracer over time, could offer even more detailed information about the biochemical processes influenced by citicoline. amegroups.org This technique could help to elucidate the kinetics of choline transport and metabolism in the brain and how they are modulated by citicoline treatment.

Live Cell Imaging for Dynamic Molecular Events (General academic model, not specific to provided snippets)

Live cell imaging encompasses a range of advanced microscopy techniques that allow for the visualization of dynamic cellular and molecular events in real-time. mdpi.com These methods are invaluable in preclinical research for understanding the mechanisms of action of therapeutic compounds like citicoline at the subcellular level. semanticscholar.org

One of the key applications of live cell imaging relevant to citicoline research is the study of apoptosis, or programmed cell death. semanticscholar.org Techniques such as fluorescence microscopy combined with specific molecular probes can be used to monitor the activation of caspases, which are key enzymes in the apoptotic cascade. For example, the IncuCyte live-cell imaging system can be used to quantify cells undergoing caspase-3/7-mediated apoptosis. semanticscholar.org Given that citicoline is known to have anti-apoptotic effects, dovepress.comnih.govnih.gov live cell imaging could be used to directly visualize and quantify how citicoline protects neurons from apoptotic cell death in response to various insults, such as oxidative stress or excitotoxicity.

Another area where live cell imaging would be highly beneficial is in studying the effects of citicoline on mitochondrial function and dynamics. Mitochondria play a crucial role in cellular energy metabolism and are also involved in the regulation of apoptosis. Live cell imaging with fluorescent dyes that report on mitochondrial membrane potential or the production of reactive oxygen species (ROS) could be used to investigate how citicoline modulates mitochondrial health and function.

Furthermore, advanced imaging techniques like Coherent Anti-Stokes Raman Scattering (CARS) microscopy, which allows for label-free imaging of specific molecules like lipids, could be used to study the impact of citicoline on lipid metabolism and the incorporation of phospholipids into cellular membranes in real-time. nih.gov This would provide dynamic insights into the membrane-stabilizing effects of citicoline.

Analytical Methodologies in Citicoline Sodium Research

Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Batches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and characterization of Citicoline (B1669096) (sodium) in research settings. core.ac.uk This non-destructive analytical method provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei, primarily proton (¹H NMR) and carbon-13 (¹³C NMR). mdpi.com

In ¹H NMR spectroscopy of Citicoline, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, the protons on the pyrimidine (B1678525) ring of the cytidine (B196190) moiety are typically observed in the downfield region of the spectrum due to deshielding effects. Specific reported ¹H NMR signals for Citicoline in deuterium (B1214612) oxide (D₂O) include peaks at approximately 7.86 ppm (doublet, 1H, H6), 6.04 ppm (doublet, 1H, H5), and 5.92 ppm (doublet, 1H, H1'). chemicalbook.com The coupling constants (J) between adjacent protons, such as the observed J-coupling of 7.6 Hz between H5 and H6, are crucial for confirming the connectivity of atoms within the molecule. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net While detailed assignments can be complex, distinct signals are expected for the carbonyl carbon of the pyrimidine ring, the carbons of the ribose sugar, and the carbons of the choline (B1196258) group. nih.gov

Furthermore, Phosphorus-31 (³¹P) NMR spectroscopy is a particularly valuable tool for studying Citicoline and its metabolites in biological systems. nih.gov This technique can distinguish between the different phosphorus environments, such as those in phosphocholine (B91661), cytidine 5'-diphosphate, and related high-energy phosphate (B84403) compounds like adenosine (B11128) triphosphate (ATP). researchgate.net Research studies have utilized ³¹P Magnetic Resonance Spectroscopy (MRS) to non-invasively monitor the effects of Citicoline administration on brain bioenergetics, observing changes in phosphocreatine (B42189) and β-nucleoside triphosphates. nih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Citicoline (Sodium) in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 7.86 | Doublet (d) | 7.6 |

| H5 | 6.04 | Doublet (d) | 7.6 |

| H1' | 5.92 | Doublet (d) | 4.0 |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz In the context of Citicoline (sodium) research, Fourier Transform Infrared (FT-IR) spectroscopy is employed for the qualitative analysis and confirmation of its chemical structure by identifying characteristic vibrational modes. nih.govresearchgate.net

The IR spectrum of Citicoline displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. vscht.cz The presence of hydroxyl (-OH) groups in the ribose moiety and water of hydration results in a broad absorption band in the high-frequency region, typically around 3400 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) in the cytosine ring also appear in this region, often as sharper peaks superimposed on the broad -OH band.

The carbonyl group (C=O) of the pyrimidine ring is a strong IR absorber, giving rise to a prominent, sharp peak around 1710-1720 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the ribose and choline components just below 3000 cm⁻¹, C=C and C=N stretching within the aromatic ring in the 1680-1400 cm⁻¹ region, and complex vibrations associated with the phosphate groups (P=O, P-O-C) in the fingerprint region (approximately 1300-900 cm⁻¹). vscht.czresearchgate.net The integration of experimental FT-IR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed and accurate assignment of these vibrational modes. researchgate.net

Table 2: Characteristic IR Absorption Bands for Citicoline (Sodium)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 (broad) | O-H (Alcohol, Water) | Stretching |

| ~3300-3100 | N-H (Amine) | Stretching |

| ~2900-3000 | C-H (Alkane) | Stretching |

| ~1715 | C=O (Amide) | Stretching |

| ~1650 | C=C, C=N (Aromatic Ring) | Stretching |

| ~1250-1000 | P=O, P-O-C (Phosphate) | Stretching |

Characteristic ranges are based on general spectroscopy principles and specific analyses of Citicoline. researchgate.net

Radiotracer Methodologies for Metabolic Flux Studies

Radiotracer methodologies are essential for investigating the dynamics of metabolic pathways, providing a quantitative measure of the rate of metabolite conversion, known as metabolic flux. nih.gov These techniques involve introducing a molecule containing a radioactive isotope (e.g., ¹⁴C, ³H) or a stable heavy isotope (e.g., ¹³C, ¹⁵N) into a biological system and tracking its transformation into downstream metabolites. nih.govnih.gov

Use of Labeled Citicoline (Sodium) in Metabolic Pathway Tracing

To trace the metabolic fate of Citicoline, researchers utilize isotopically labeled versions of the compound or its precursors, such as choline or cytidine. nih.gov For example, by administering Citicoline labeled with Carbon-14 (¹⁴C) in the choline moiety, it is possible to follow its hydrolysis into phosphocholine and subsequent incorporation into phosphatidylcholine, a major component of cell membranes. nih.govimrpress.com The radioactivity can be measured in different cellular fractions (e.g., lipids, aqueous extracts) over time to determine the rate and extent of this incorporation.

Similarly, labeling the cytidine portion of the molecule allows for tracing its metabolic pathways. Following administration and hydrolysis, the labeled cytidine can be tracked as it enters the nucleotide pool and is potentially used for the synthesis of nucleic acids (RNA and DNA) or reconverted into CTP for another round of Citicoline synthesis. nih.gov These stable isotope-resolved metabolomics (SIRM) studies, often coupled with mass spectrometry or NMR, enable the elucidation of complex metabolic networks and can reveal how these pathways are altered under different physiological or pathological conditions. nih.govprinceton.edu

Enzymatic Assays for Related Metabolic Enzymes

The biosynthesis and metabolism of Citicoline are governed by the activity of specific enzymes. mdpi.com Quantifying the activity of these enzymes is crucial for understanding the regulation of the metabolic pathways involving Citicoline. This is achieved through specific enzymatic assays that measure the rate at which an enzyme converts its substrate into a product under controlled conditions.

CTP:Phosphocholine Cytidylyltransferase Activity Assays

CTP:phosphocholine cytidylyltransferase (CCT) is the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine, catalyzing the reaction between CTP and phosphocholine to form CDP-choline (Citicoline) and pyrophosphate. nih.govwikipedia.org

Assays to measure CCT activity typically monitor the formation of CDP-choline. A common method involves incubating the enzyme source (e.g., cell lysate or purified protein) with its substrates, CTP and phosphocholine. nih.gov Historically, this has been done using radiolabeled phosphocholine (e.g., [¹⁴C]phosphocholine). nih.gov The reaction is stopped after a specific time, and the radiolabeled product, [¹⁴C]CDP-choline, is separated from the unreacted substrate using techniques like thin-layer chromatography or ion-exchange chromatography. The amount of radioactivity in the product spot is then quantified to determine the enzyme's activity. nih.gov More recently, non-radioactive methods have been developed, such as high-performance liquid chromatography (HPLC), which can separate and quantify the CTP substrate and the CDP-choline product based on their distinct retention times. nih.gov

Choline Kinase Activity Assays

Choline kinase (CK) catalyzes the first committed step in the CDP-choline pathway: the ATP-dependent phosphorylation of choline to produce phosphocholine. nih.gov Assaying CK activity is important for understanding the initial flux into this critical pathway.

CK activity can be measured by quantifying the production of phosphocholine or the consumption of ATP. Similar to CCT assays, a traditional approach involves using radiolabeled choline (e.g., [³H]choline or [¹⁴C]choline) as a substrate. nih.gov After the enzymatic reaction, the charged product, labeled phosphocholine, is separated from the unreacted neutral choline substrate by ion-exchange chromatography, and the radioactivity is measured. Alternatively, non-radioactive assays can be employed. These often involve coupled enzyme systems where the ADP produced in the CK reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the choline kinase activity.

Electrochemical and Potentiometric Methods in Research

Electrochemical and potentiometric methods offer sensitive and cost-effective approaches for the determination of Citicoline (sodium) in pharmaceutical formulations. These techniques rely on measuring the potential or current generated by electrochemical reactions involving the analyte. Research in this area has focused on developing novel sensors with high selectivity and reliability.

A significant advancement in this field is the development of new potentiometric sensors for citicoline determination. nih.govnih.gov These sensors are based on the formation of ion-association complexes between citicoline and specific reagents, which are then embedded in a polymeric membrane. nih.gov

One study detailed the construction and validation of two distinct potentiometric sensors for citicoline. nih.gov

Sensor I utilized a citicolinium/phosphomolybdate ([Cit]₂[PM]) ion-association complex. nih.govnih.gov

Sensor II was based on a citicolinium/tetraphenylborate ([Cit][TPB]) ion-association complex. nih.govnih.gov

These sensory materials were dispersed in a plasticized polyvinyl chloride (PVC) matrix to create the electrode membrane. nih.govnih.gov The potential of these sensors is measured against a reference electrode, typically an Ag/AgCl double junction electrode. nih.gov The measurements are conducted in a controlled pH environment, with an acetate (B1210297) buffer at pH 3.5 being optimal to ensure citicoline exists in its detectable monovalent cationic form. nih.govnih.gov

The performance of these sensors was rigorously evaluated according to IUPAC recommendations. nih.gov Both sensors demonstrated a Nernstian response, indicating a linear relationship between the sensor's potential and the logarithm of the citicoline concentration over a specific range. nih.gov The validation of these methods confirmed their linearity, quantification limits, accuracy, and robustness, showing favorable comparisons with established techniques like high-performance liquid chromatography (HPLC). nih.govafricaresearchconnects.com

Another area of research has explored the use of citicoline itself as a modifier for electrodes used in the detection of other neuroactive compounds. For instance, a citicoline sodium modified carbon paste electrode (CDP-Choline/MCPE) was developed for the simultaneous detection of dopamine (B1211576) and serotonin (B10506) using voltammetric techniques. researchgate.net This application, however, uses citicoline as a tool for analyzing other substances rather than being the analyte of interest.